molecular formula C8H14ClN3S B1380945 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride CAS No. 1864053-70-2

2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride

Cat. No. B1380945
M. Wt: 219.74 g/mol
InChI Key: ZJRBEOBZTXXECK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 219.73 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

One study focused on the synthesis of indolyl azetidinones, including compounds related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride. These compounds were evaluated for their anti-inflammatory activity, comparing their effectiveness and ulcerogenic activities to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, R. et al., 1990).

Radiosensitization and Cytotoxicity

Research has been conducted on analogues of 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride for their potential as radiosensitizers and selective cytotoxic agents for hypoxic tumor cells. This includes studies on azetidinones and aziridines that exhibit varying degrees of biological activity, including radiosensitization (Suto, M. et al., 1991).

Antimicrobial Activity

Compounds structurally related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride have been synthesized and tested for their antimicrobial activities. These include studies on the efficacy of such compounds against various bacteria and fungi, showcasing their potential as antimicrobial agents (Rekha, T. et al., 2019).

Analgesic and Anti-Inflammatory Evaluation

Related compounds have also been synthesized and assessed for their analgesic and anti-inflammatory properties. These studies help in understanding the structure-activity relationship (SAR) and the impact of specific molecular substitutions on their biological activities (Jadhav, V. B. et al., 2008).

Synthesis and Pharmacological Evaluation

Various derivatives, including those related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride, have been synthesized and evaluated for their pharmacological properties. This research includes the exploration of their antibacterial and antifungal activities, contributing to the development of new therapeutic agents (Mistry, K. & Desai, K. R., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-11-3-2-10-8(11)12-6-7-4-9-5-7;/h2-3,7,9H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRBEOBZTXXECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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